molecular formula C8H18MgO2 B7802279 Magnesium di-tert-butoxide

Magnesium di-tert-butoxide

Cat. No.: B7802279
M. Wt: 170.53 g/mol
InChI Key: RTKCPZYOLXPARI-UHFFFAOYSA-N
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Description

Magnesium di-tert-butoxide, with the chemical formula (CH₃)₃COMgOC(CH₃)₃, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its magnesium and tert-butoxide functional groups. It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations .

Scientific Research Applications

Magnesium di-tert-butoxide has a wide range of applications in scientific research, including:

Mechanism of Action

As a mild alkaline earth metal alkoxide base, Magnesium di-tert-butoxide acts as both a Lewis acid and a Brønsted base .

Safety and Hazards

This compound is highly sensitive to moisture and reacts violently with water . It is a flammable solid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled .

Future Directions

Research on Magnesium di-tert-butoxide is ongoing, with recent studies focusing on its use in the formation of a stable solid electrolyte interphase on Mg anodes . The market for this compound is also expected to grow, with potential growth opportunities and trends being examined for the period from 2023 to 2030 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium di-tert-butoxide can be synthesized by reacting magnesium with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves heating and refluxing under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then filtered, washed, and dried to obtain the final product with high purity .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The catalyst used in industrial production is often a mixture of butyl titanate, dimethylsulfoxide, and iodine .

Chemical Reactions Analysis

Types of Reactions: Magnesium di-tert-butoxide undergoes various types of reactions, including:

    Deprotonation Reactions: It acts as a strong base to deprotonate weak acids.

    Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing a leaving group with a tert-butoxide group.

    Catalytic Reactions: It is used as a catalyst in polymerization reactions

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Magnesium ethoxide
  • Magnesium methoxide
  • Potassium tert-butoxide
  • Aluminum tert-butoxide

Comparison: Magnesium di-tert-butoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and nucleophilic substitution reactions. Compared to magnesium ethoxide and magnesium methoxide, it has a bulkier tert-butoxide group, which can influence the steric and electronic properties of the reactions it participates in .

Properties

IUPAC Name

magnesium;2-methylpropan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCPZYOLXPARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18MgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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